N,N,N-Trimethyloctadecan-1-aminium iodide

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Chemical Science

Quaternary Ammonium Compounds, commonly known as QACs or "quats," are a diverse class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl). acs.orgwikipedia.org This structure gives them a permanent positive charge, regardless of the pH of their solution. easytop.co.il QACs consist of a positively charged ammonium cation and a negatively charged anion, often a halide like chloride or, in the case of the subject compound, iodide. hartmann-science-center.com

For decades, QACs have been utilized for a wide range of functions, serving as antimicrobials, surfactants, preservatives, antistatic agents, fabric softeners, and disinfectants. easytop.co.ilnih.govbiologicalpreparations.com Their applications are widespread, found in household and industrial cleaning products, personal care items like shampoos and conditioners, and even as phase transfer catalysts in organic chemistry. wikipedia.orgmass.govtaylorandfrancis.com The mechanism of action for many QACs, particularly their antimicrobial properties, is believed to involve the disruption of the cell membrane or viral envelope of microorganisms. wikipedia.orgeasytop.co.il The versatility and efficacy of QACs are highly dependent on their molecular structure, especially the nature and length of the alkyl chains attached to the nitrogen atom. nih.gov

N,N,N-Trimethyloctadecan-1-aminium Iodide as a Cationic Surfactant

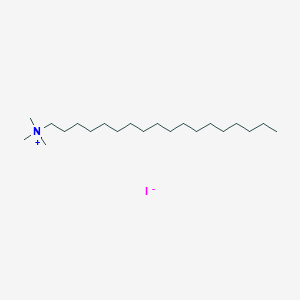

This compound is a specific type of QAC that functions as a cationic surfactant. Surfactants (surface-active agents) are amphiphilic molecules, meaning they possess both a water-attracting (hydrophilic) head and a water-repelling (hydrophobic) tail. airedale-group.comnih.gov In this compound, the hydrophilic "head" is the positively charged N,N,N-trimethylammonium group, and the hydrophobic "tail" is the long, 18-carbon alkyl chain (octadecyl group). reformchem.com

This dual nature allows cationic surfactants to reduce the surface tension between liquids or between a liquid and a solid. airedale-group.com The positively charged head group enables them to adsorb onto negatively charged surfaces, making them effective as conditioning agents in hair and fabric care, as well as providing antimicrobial properties by interacting with the negatively charged cell membranes of bacteria. reformchem.comencyclopedia.pub

Below are the fundamental properties of this compound.

| Property | Value | Source |

| IUPAC Name | trimethyl(octadecyl)azanium;iodide | nih.gov |

| Molecular Formula | C21H46IN | nih.gov |

| Molecular Weight | 439.5 g/mol | nih.gov |

| CAS Number | 4292-25-5 | nih.govsigmaaldrich.com |

| InChI Key | HIACZXUUKNSHAN-UHFFFAOYSA-M | nih.govsigmaaldrich.com |

Historical Development and Academic Significance of Long-Chain Quaternary Ammonium Salts

The history of QACs dates back to the early 20th century. They were first developed in 1916, with their biocidal properties being a key area of early interest. proquimia.com A significant advancement came in 1935 when German pathologist Gerhard Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen enhanced the compound's antimicrobial capabilities. proquimia.comnih.gov This discovery led to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAC, and paved the way for subsequent generations with improved efficacy and lower toxicity. proquimia.com

The industrial use of cationic surfactants, including long-chain quaternary ammonium salts, began after 1928. reformchem.com These compounds were employed for specific purposes such as fiber softeners, antistatic agents, and bactericides. reformchem.com The academic significance of these long-chain variants lies in their unique properties conferred by the extended hydrocarbon tail. The length of this chain, typically from 12 to 20 carbon atoms, is crucial for the formation of micelles, the mechanism by which surfactants achieve their cleaning and emulsifying properties. taylorandfrancis.com This has made them subjects of study in colloid and surface science for applications ranging from disinfectants to phase transfer catalysts. wikipedia.orgeasytop.co.il

Research Scope and Contemporary Academic Relevance

The academic relevance of this compound and similar long-chain QACs continues to be significant. Contemporary research explores their utility in various fields. In material science, they are used to modify surfaces, changing them from hydrophilic to hydrophobic, which can increase the affinity of a sorbent for organic pollutants. taylorandfrancis.com

Furthermore, their role as phase transfer catalysts in organic synthesis remains an active area of investigation, as they can facilitate reactions between reagents in immiscible phases. wikipedia.orgcymitquimica.com The antimicrobial properties of QACs are also a major focus, with ongoing studies into their mechanisms of action and the development of microbial resistance. nih.govnih.gov The unique properties of specialized cationic surfactants, including those with long alkyl chains, are being leveraged to design and manufacture industrial and consumer products with superior performance. whamine.com

Properties

IUPAC Name |

trimethyl(octadecyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIACZXUUKNSHAN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431741 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4292-25-5 | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4292-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of Formation

Alkylation Reactions for Quaternary Ammonium (B1175870) Salt Synthesis

The fundamental approach to synthesizing N,N,N-Trimethyloctadecan-1-aminium iodide involves the direct alkylation of a tertiary amine. This method is favored for its efficiency and directness in forming the desired quaternary ammonium salt.

The most direct synthesis of this compound is through the reaction of trimethylamine (B31210) with 1-iodooctadecane (B1330385). In this S(_N)2 reaction, the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic carbon atom of 1-iodooctadecane that is bonded to the iodine atom. The iodide ion serves as the leaving group, resulting in the formation of the N,N,N-Trimethyloctadecan-1-aminium cation and an iodide anion, which then associate to form the salt.

The general reaction can be depicted as follows:

(CH₃)₃N + CH₃(CH₂)₁₇I → [CH₃(CH₂)₁₇N(CH₃)₃]⁺I⁻

This reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the charged transition state. researchgate.net

Alkyl iodides, such as 1-iodooctadecane and methyl iodide, are highly effective alkylating agents in quaternization reactions. wikipedia.org The carbon-iodine bond is weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making iodide an excellent leaving group. This characteristic significantly enhances the rate of the S(_N)2 reaction. wikipedia.org

The choice of iodide source is critical. For the alkylation of trimethylamine, 1-iodooctadecane provides the 18-carbon chain directly. In the alternative synthesis from octadecan-1-amine, methyl iodide is the source of the three methyl groups required to form the quaternary ammonium ion. byjus.com

The kinetics of the Menshutkin reaction are typically second-order, being first-order in both the tertiary amine and the alkyl halide. tue.nl The reaction rate is influenced by several factors, including the solvent, temperature, and the steric nature of the reactants. Polar aprotic solvents generally accelerate the reaction by stabilizing the polar transition state. researchgate.net

Increasing the temperature also increases the reaction rate, as expected for most chemical reactions. However, the steric hindrance around the nitrogen atom of the tertiary amine and the α-carbon of the alkyl halide can significantly impact the rate. For long-chain alkyl halides like 1-iodooctadecane, steric effects are generally less pronounced at the reaction center compared to branched alkyl halides.

Thermodynamically, the formation of quaternary ammonium salts is generally an exothermic process. The precise enthalpy and entropy of the reaction for this compound are not widely reported but can be influenced by solvation effects. A negative entropy of activation is often observed in Menshutkin reactions, indicating a more ordered transition state compared to the reactants. researchgate.net

| Parameter | Influence on Reaction | Typical Observation |

| Solvent Polarity | Stabilizes the polar transition state | Increased rate in polar aprotic solvents |

| Temperature | Increases kinetic energy of molecules | Increased reaction rate |

| Steric Hindrance | Hinders nucleophilic attack | Slower reaction with bulky reactants |

| Leaving Group | Affects the ease of bond cleavage | Rate: R-I > R-Br > R-Cl |

Alternative Synthetic Routes and Precursor Analysis

While the direct alkylation of trimethylamine is a primary route, alternative methods starting from different precursors are also viable.

An alternative and common method for preparing quaternary ammonium salts is through the exhaustive methylation of a primary amine, a process central to the Hofmann elimination reaction. byjus.com In this approach, this compound can be synthesized by treating octadecan-1-amine with an excess of methyl iodide.

The reaction proceeds in a stepwise manner:

Formation of a secondary amine: CH₃(CH₂)₁₇NH₂ + CH₃I → [CH₃(CH₂)₁₇NH₂CH₃]⁺I⁻ [CH₃(CH₂)₁₇NH₂CH₃]⁺I⁻ + CH₃(CH₂)₁₇NH₂ ⇌ CH₃(CH₂)₁₇NHCH₃ + [CH₃(CH₂)₁₇NH₃]⁺I⁻

Formation of a tertiary amine: CH₃(CH₂)₁₇NHCH₃ + CH₃I → [CH₃(CH₂)₁₇N(H)(CH₃)₂]⁺I⁻ [CH₃(CH₂)₁₇N(H)(CH₃)₂]⁺I⁻ + CH₃(CH₂)₁₇NH₂ ⇌ CH₃(CH₂)₁₇N(CH₃)₂ + [CH₃(CH₂)₁₇NH₃]⁺I⁻

Formation of the quaternary ammonium salt: CH₃(CH₂)₁₇N(CH₃)₂ + CH₃I → [CH₃(CH₂)₁₇N(CH₃)₃]⁺I⁻

To drive the reaction to completion and ensure the formation of the quaternary ammonium salt, a significant excess of methyl iodide is used. byjus.com A weak base is often added to neutralize the hydroiodic acid (HI) formed during the first two methylation steps, which would otherwise protonate the amine and render it non-nucleophilic.

| Reactant | Role |

| Octadecan-1-amine | Starting primary amine, provides the octadecyl chain |

| Methyl Iodide | Methylating agent, provides the three methyl groups |

| Weak Base (e.g., NaHCO₃) | Neutralizes the HI byproduct |

The synthetic methodologies used for this compound are applicable to a wide range of structurally related long-chain quaternary ammonium salts. Compounds such as cetyltrimethylammonium iodide (C₁₆) and behenyltrimethylammonium iodide (C₂₂) can be synthesized using analogous alkylation or exhaustive methylation procedures.

The primary variables in these syntheses are the length of the alkyl chain on the starting amine or alkyl halide. The reaction conditions, such as solvent and temperature, may be adjusted to optimize the yield and reaction time for different chain lengths. The fundamental mechanistic principles of the S(_N)2 reaction remain the same across this class of compounds. This shared synthetic framework allows for the systematic production of a variety of quaternary ammonium salts with tailored lipophilic properties.

Comparative Analysis of Synthesis with Analogous Halide Counterions

The synthesis of this compound is achieved through the quaternization of the tertiary amine, N,N-dimethyloctadecan-1-amine, with methyl iodide. This reaction is a classic example of the Menshutkin reaction, first described by Nikolai Menshutkin in 1890. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom of the methyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

CH₃(CH₂)₁₇N(CH₃)₂ + CH₃I → [CH₃(CH₂)₁₇N(CH₃)₃]⁺I⁻

Mechanistic Elucidation:

The SN2 mechanism of the Menshutkin reaction involves a single transition state where the nucleophilic amine and the leaving group are simultaneously bonded to the carbon atom. The reaction rate is dependent on the concentration of both the tertiary amine and the alkyl halide. Several factors influence the rate of this reaction, including the nature of the alkyl halide, the structure of the tertiary amine, the solvent, and the temperature.

For the synthesis of N,N,N-Trimethyloctadecan-1-aminium salts, the reactivity of the methyl halide is a critical factor. The strength of the carbon-halogen bond and the stability of the departing halide ion significantly impact the reaction rate. The general order of reactivity for alkyl halides in SN2 reactions is RI > RBr > RCl > RF. wikipedia.org This trend is attributed to the bond strength between the carbon and the halogen atom (C-I is the weakest and C-F is the strongest) and the ability of the halide to act as a good leaving group (I⁻ is the best leaving group among the halides due to its large size and high polarizability).

Comparative Analysis of Synthesis with Analogous Halide Counterions:

The synthesis of N,N,N-Trimethyloctadecan-1-aminium salts with different halide counterions (iodide, bromide, and chloride) follows the same fundamental Menshutkin reaction pathway. However, the reaction conditions and outcomes can vary significantly based on the choice of the methyl halide.

Reactivity:

As predicted by the principles of SN2 reactions, methyl iodide is the most reactive methylating agent, followed by methyl bromide, and then methyl chloride. wikipedia.org This difference in reactivity translates to varying reaction times and temperatures required to achieve complete quaternization.

Methyl Iodide: The reaction with methyl iodide is typically rapid and can often be carried out at room temperature or with gentle heating.

Methyl Bromide: The reaction with methyl bromide is slower than with methyl iodide and may require heating to proceed at a reasonable rate.

Methyl Chloride: Methyl chloride is the least reactive of the three and generally requires more forcing conditions, such as higher temperatures and pressures, to achieve high yields of the quaternary ammonium salt.

The following interactive table illustrates the expected relative reactivity and general reaction conditions for the synthesis of N,N,N-Trimethyloctadecan-1-aminium halides.

| Alkyl Halide | Relative Reactivity | Typical Reaction Temperature |

| Methyl Iodide (CH₃I) | High | Room Temperature to mild heating |

| Methyl Bromide (CH₃Br) | Moderate | Elevated temperatures |

| Methyl Chloride (CH₃Cl) | Low | High temperatures and/or pressure |

Solvent Effects:

The choice of solvent also plays a crucial role in the Menshutkin reaction. Polar aprotic solvents, such as acetonitrile, acetone, and DMF, are generally preferred as they can solvate the transition state, which has a developing charge separation, thereby accelerating the reaction. Protic solvents, like alcohols, can also be used and are common in industrial preparations. For instance, a patent describing the synthesis of similar long-chain quaternary ammonium bromides and iodides mentions the use of ethanol (B145695) as a solvent.

Yields and Purity:

Due to the high reactivity of methyl iodide, the synthesis of this compound often proceeds with high yields and purity. The reactions with methyl bromide and methyl chloride can also give good yields, but the more strenuous conditions required for the latter may lead to the formation of byproducts.

The following table provides a summary of research findings on the synthesis of long-chain quaternary ammonium halides, which can be considered analogous to the target compound.

| Reactants | Alkyl Halide | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| N,N-dimethylbenzylamine | Methyl Iodide | Ethanol | Reflux | 30 min | 94-99 |

| Triethylamine | Benzyl (B1604629) Chloride | N/A | N/A | N/A | N/A |

| N,N-dimethyldecylamine | Methyl Iodide | Methanol | 20-70 | Variable | N/A |

| N,N-dimethyldecylamine | Benzyl Chloride | Methanol | 20-70 | Variable | N/A |

Mechanistic Investigations of Chemical Reactivity and Interfacial Phenomena

Fundamental Mechanisms as a Phase Transfer Catalyst

N,N,N-Trimethyloctadecan-1-aminium iodide, a quaternary ammonium (B1175870) salt, functions as a phase transfer catalyst (PTC). This catalysis enables reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. researchgate.net The catalytic action of such long-chain quaternary ammonium salts is fundamental to enhancing reaction rates in heterogeneous systems. researchgate.net

The primary role of this compound as a phase transfer catalyst is to transport a reactant, usually an anion, from the aqueous phase to the organic phase where the other reactant is soluble. The lipophilic nature of the long octadecyl chain allows the entire ion pair to overcome the energy barrier at the liquid-liquid interface and move into the organic phase.

The mechanism enhances the reaction rate through several factors:

Increased Reactant Concentration: By transporting the aqueous-soluble reactant into the organic phase, the catalyst increases the concentration of both reactants in the same phase, leading to a higher frequency of molecular collisions.

Enhanced Nucleophilicity: In the organic phase, the anion is less solvated compared to the aqueous phase, where it is heavily hydrated. This "naked" anion is a more powerful nucleophile, significantly accelerating the reaction rate.

Interfacial Reaction Zone: The catalyst molecules can accumulate at the interface, creating a distinct reaction zone. The deprotonation of organic compounds by a strong base often occurs at this interface, with the resulting anion being immediately transported into the bulk organic phase by the catalyst. mdpi.com

The catalytic cycle of this compound is driven by a continuous process of ion exchange at the aqueous-organic interface. The quaternary ammonium cation, [CH₃(CH₂)₁₇N(CH₃)₃]⁺, initially paired with an iodide ion, exchanges this iodide for the reactant anion (Y⁻) from the aqueous phase.

The equilibrium of this ion exchange is crucial for the efficiency of the catalysis. The ability of the quaternary ammonium cation to extract a particular anion from the aqueous phase into the organic phase depends on the relative lipophilicity of the ion pair. Larger, less hydrated anions are generally more easily transported into the organic phase. mdpi.com

The general steps in the ionic exchange process are:

The catalyst, [Q⁺I⁻], at the interface exchanges its iodide ion for the reactant anion Y⁻ from the aqueous phase, forming [Q⁺Y⁻].

The newly formed lipophilic ion pair, [Q⁺Y⁻], diffuses into the organic phase.

In the organic phase, Y⁻ reacts with the organic substrate RX to form the product RY and the leaving group anion X⁻.

The catalyst cation Q⁺ now pairs with the leaving group anion X⁻, forming [Q⁺X⁻].

The ion pair [Q⁺X⁻] migrates back to the interface, where Q⁺ can exchange X⁻ for another Y⁻, thus continuing the catalytic cycle.

Surface Activity and Surfactant Mechanisms

This compound is a cationic surfactant due to its amphiphilic structure, which consists of a hydrophilic quaternary ammonium head group and a long hydrophobic octadecyl tail. This structure allows it to position itself at interfaces between immiscible phases, such as air-water or oil-water, and reduce the interfacial tension.

At an air-water or oil-water interface, the molecules of this compound orient themselves with the hydrophobic octadecyl chain directed towards the non-polar phase (air or oil) and the hydrophilic quaternary ammonium head group remaining in the aqueous phase. This adsorption forms a monolayer at the interface, which disrupts the cohesive forces between the water molecules, thereby lowering the surface or interfacial tension. The efficiency of adsorption and the reduction in surface tension are dependent on the concentration of the surfactant, up to its critical micelle concentration (CMC).

The thermal behavior of long-chain n-alkyltrimethylammonium halides has been studied, indicating that these compounds can form ordered structures. nih.gov For instance, the melting and crystallization transitions of the paraffinic chains in similar surfactant complexes have been observed to involve anti-to-gauche interconversions of the methylene (B1212753) groups. upc.edu

| Compound | Alkyl Chain Length | Counter Ion | Phase Transition Temperatures (°C) |

|---|---|---|---|

| Hexadecyltrimethylammonium Bromide | 16 | Br⁻ | Melting Point: ~245-250 |

| Octadecyltrimethylammonium Bromide | 18 | Br⁻ | Melting Point: ~265-270 |

| n-Octadecyltrimethylammonium Iodide | 18 | I⁻ | Melting Point: 234-236 dss.go.th |

Emulsification is the process of dispersing one liquid in another immiscible liquid, such as oil in water. This compound acts as an emulsifying agent by adsorbing at the oil-water interface and forming a protective film around the dispersed oil droplets.

The stabilization of the emulsion is achieved through two primary mechanisms:

Reduction of Interfacial Tension: By lowering the interfacial tension between the oil and water phases, the surfactant reduces the energy required to create new surface area, thus facilitating the formation of smaller droplets.

Electrostatic Repulsion: The hydrophilic head groups of the adsorbed surfactant molecules are positively charged. This creates a net positive charge on the surface of each oil droplet. The electrostatic repulsion between the similarly charged droplets prevents them from coalescing, thereby stabilizing the emulsion.

Double-chain quaternary ammonium salt surfactants have been shown to exhibit excellent emulsifying properties, which are related to their molecular structure and ability to form a charged interfacial film. mdpi.com

Ion Exchange Reactions and Their Underlying Principles

Beyond its role in phase transfer catalysis, this compound can participate in ion exchange reactions with other surfaces or dissolved species. The fundamental principle is the reversible exchange of ions between a solid phase (like a resin or clay) and a liquid phase.

When in solution, the quaternary ammonium salt exists as a cation, [CH₃(CH₂)₁₇N(CH₃)₃]⁺, and an anion, I⁻. The large organic cation can exchange with other cations adsorbed on a negatively charged surface, such as a cation-exchange resin or clay mineral. The efficiency of this exchange is governed by the relative affinity of the different cations for the exchange sites and their concentrations in the solution.

The long hydrophobic chain of the N,N,N-Trimethyloctadecan-1-aminium cation can also lead to strong adsorption onto surfaces through hydrophobic interactions, which can facilitate the exchange process. This property is utilized in the preparation of organoclays, where the original inorganic cations on the clay surface are replaced by organic cations like that of this compound, rendering the clay surface hydrophobic.

Advanced Spectroscopic and Structural Characterization Methodologies

Crystallographic Analysis of Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides insights into the spatial arrangement of the trimethyloctadecylammonium cations and iodide anions in the crystal lattice.

Determination of Crystal Packing and Unit Cell Parameters

Analysis of Intermolecular Interactions within the Crystal Lattice

Although specific crystallographic data is not available, the solid-state architecture of N,N,N-Trimethyloctadecan-1-aminium iodide is understood to be governed by a combination of strong ionic interactions and weaker, non-covalent forces.

Ionic Interactions : The primary force driving the crystal packing is the strong electrostatic attraction between the positively charged quaternary ammonium (B1175870) headgroup ([–N(CH₃)₃]⁺) and the negatively charged iodide anion (I⁻).

The interplay of these forces results in a layered structure, typical for long-chain surfactant molecules, where planes of ionic headgroups and counter-ions are separated by bilayers of interdigitated hydrocarbon tails.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. It serves as a powerful tool for identifying functional groups and obtaining a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting bond vibrations such as stretching and bending. The spectrum of this compound is characterized by prominent absorption bands corresponding to its aliphatic and quaternary ammonium moieties. pressbooks.publibretexts.org

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 2955 - 2965 | Asymmetric C-H Stretch | Terminal CH₃ group of the octadecyl chain |

| 2915 - 2925 | Asymmetric C-H Stretch | Methylene (B1212753) (CH₂) groups of the octadecyl chain |

| 2845 - 2855 | Symmetric C-H Stretch | Methylene (CH₂) groups of the octadecyl chain |

| ~1485 | Asymmetric C-H Bend | N⁺-(CH₃)₃ group |

| 1465 - 1475 | C-H Scissoring | Methylene (CH₂) groups |

| ~970 & ~910 | C-N Stretching | Quaternary ammonium group |

| ~720 | C-H Rocking | Methylene (CH₂) chain (- (CH₂)n - where n > 4) |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations of non-polar bonds, making it well-suited for studying the long hydrocarbon chain in this compound. While a specific Raman spectrum for this compound is not widely published, characteristic bands for similar long-chain quaternary ammonium salts can be predicted. researchgate.net Key expected signals include strong C-H stretching modes below 3000 cm⁻¹, C-C skeletal stretches, and characteristic vibrations of the trimethylammonium headgroup. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of a molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and conformation of atoms. rsc.org

¹H NMR Spectroscopy

The proton NMR spectrum provides a map of the different hydrogen environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.88 | Triplet | 3H | Terminal methyl group of the octadecyl chain (–CH₂CH₃ ) |

| ~ 1.25 | Broad Multiplet | ~30H | Methylene groups of the octadecyl chain (–(CH₂)₁₅–) |

| ~ 1.70 | Multiplet | 2H | Methylene group beta to the nitrogen (–CH₂ CH₂N⁺–) |

| ~ 3.30 | Multiplet | 2H | Methylene group alpha to the nitrogen (–CH₂CH₂ N⁺–) |

| ~ 3.38 | Singlet | 9H | Methyl groups on the quaternary nitrogen (–N⁺(CH₃ )₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum distinguishes the different carbon atoms within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.1 | Terminal methyl carbon of the octadecyl chain (C H₃) |

| 22.7 - 31.9 | Methylene carbons of the octadecyl chain (–(C H₂)₁₆–) |

| ~ 53.0 | Methyl carbons on the quaternary nitrogen (–N⁺(C H₃)₃) |

| ~ 66.5 | Methylene carbon alpha to the nitrogen (–C H₂N⁺–) |

The collective data from these advanced spectroscopic and structural methods provide a comprehensive and detailed understanding of this compound, from its atomic connectivity and solution-state structure to its solid-state packing and the governing intermolecular forces.

Electronic Spectroscopy for Electronic Structure and Transition Analysis

The electronic absorption spectrum of this compound in solution is primarily characterized by the electronic transitions of the iodide anion, which are highly sensitive to its immediate environment. The large, non-polar N,N,N-Trimethyloctadecan-1-aminium cation influences these transitions by affecting the solvation shell of the iodide ion and through ion-pairing interactions, particularly in non-polar solvents.

The most prominent features in the ultraviolet (UV) spectrum of iodide in polar solvents are intense, broad absorption bands known as charge-transfer-to-solvent (CTTS) bands. nih.gov These transitions involve the transfer of an electron from the iodide ion to a localized orbital within the surrounding solvent molecules. For aqueous solutions of iodide, two main CTTS bands are typically observed, one around 225 nm and another at approximately 193 nm. nih.gov These bands correspond to the excitation of a 5p electron of the iodide to an excited state that is supported by the polarization of the solvent. nih.gov

The energy of the CTTS transition (Emax) is significantly influenced by the nature of the solvent and the presence of counter-ions. The long alkyl chain of the N,N,N-Trimethyloctadecan-1-aminium cation can create a unique microenvironment around the iodide anion, especially in solutions where micellar aggregates may form.

Research Findings on Analogous Compounds

While specific electronic spectroscopy data for this compound is not extensively documented in publicly accessible literature, valuable insights can be drawn from studies on similar long-chain and bulky quaternary ammonium iodides, such as tetra-n-heptylammonium iodide and tetra-n-butylammonium iodide. Research by Griffiths and Wijayanayake provides a comprehensive analysis of the effects of cations and solvents on the CTTS spectrum of iodide. rsc.org Their work demonstrates that the position of the first CTTS absorption maximum (Emax) is a sensitive probe of the ion-pair structure in solution.

The nature of the ion-pairing between the quaternary ammonium cation and the iodide anion can be categorized as follows:

Solvent-separated ion pairs: The cation and anion are separated by at least one solvent molecule.

Solvent-shared ion pairs: The cation and anion share a common solvent shell.

Contact ion pairs: The cation and anion are in direct contact with no intervening solvent molecules.

The type of ion pair that predominates is largely dependent on the relative permittivity (dielectric constant) of the solvent. rsc.org In solvents with high permittivity, solvent-separated ion pairs are more common, and the CTTS spectrum resembles that of the free, solvated iodide ion. In solvents with low permittivity, contact ion pairs are favored, leading to significant shifts in Emax.

The following interactive data table summarizes the absorption maxima (λmax) and transition energies (Emax) for the first CTTS band of tetra-n-heptylammonium iodide, a compound with a similarly large, non-polar cation, in a variety of solvents with differing polarities. This data illustrates the profound effect of the solvent environment on the electronic transitions of the iodide ion when paired with a large quaternary ammonium cation.

Data adapted from Griffiths, T. R., & Wijayanayake, R. H. (1970). Effects of cations upon absorption spectra. Part 5.—Charge-transfer-to-solvent spectrum of iodide and ion-pair formation. Transactions of the Faraday Society, 66, 1563-1573. rsc.org

The data clearly show a trend where solvents with lower relative permittivity generally lead to a red-shift (lower Emax) in the absorption maximum. This is indicative of the formation of more intimate ion pairs, where the close proximity of the large N,N,N-Trimethyloctadecan-1-aminium cation perturbs the electronic structure of the iodide anion. In highly polar solvents like water and methanol, the iodide ion is more effectively solvated, and the influence of the cation is diminished, resulting in a blue-shift (higher Emax) of the CTTS band.

In addition to the primary CTTS bands, in solvents of very low polarity such as carbon tetrachloride, a new absorption band can emerge. rsc.org This has been attributed to an electron transfer from the iodide anion to the quaternary ammonium cation within a contact ion pair, representing an intramolecular charge transfer rather than a charge transfer to the solvent. rsc.org

The electronic transitions observed for this compound are therefore a sensitive function of its environment, governed by the interplay of solvent polarity and the nature of the ion-pairing with the bulky, hydrophobic cation.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can elucidate molecular geometry, stability, and spectroscopic characteristics.

The long octadecyl chain of N,N,N-Trimethyloctadecan-1-aminium iodide allows for a vast number of possible conformations due to rotation around its carbon-carbon single bonds. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformer.

| Conformer Feature | Dihedral Angle (Approx.) | Relative Energy (Illustrative) | Description |

| All-Trans | 180° | 0 kJ/mol (Reference) | The most stable, fully extended conformation of the octadecyl chain. |

| Single Gauche | ±60° | ~2-4 kJ/mol | A less stable conformation with one kink in the alkyl chain. |

| Multiple Gauche | Various | >4 kJ/mol | Higher energy conformations with multiple kinks, leading to a more compact structure. |

This table presents illustrative data based on general principles of alkane conformational analysis to demonstrate how quantum chemical calculations could quantify the energetic differences between various conformations of the octadecyl chain.

Quantum chemical methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic properties. nih.govresearchgate.net By calculating the nuclear magnetic shielding tensors, one can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei. nih.govacs.org Such calculations for this compound would help assign experimental spectra and could reveal how the electronic environment of each atom changes in different conformations or upon interaction with solvent molecules.

Similarly, by calculating the second derivative of the energy with respect to atomic positions, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be predicted. This would allow for the identification of characteristic vibrational modes, such as the C-H stretching of the alkyl chain and the C-N stretching of the quaternary ammonium (B1175870) headgroup.

Molecular Dynamics (MD) Simulations of Aggregation and Interfacial Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of complex processes like surfactant self-assembly and interfacial phenomena. acs.orgresearchgate.net

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like this compound spontaneously aggregate in aqueous solutions to form micelles. MD simulations can model this process by placing numerous surfactant molecules randomly in a simulation box with water. nih.gov

Over the course of the simulation, the hydrophobic octadecyl tails would aggregate to minimize their contact with water, while the charged trimethylammonium headgroups would remain exposed to the aqueous phase, forming a spherical or ellipsoidal micelle. These simulations can provide detailed structural data, including:

Aggregation Number: The average number of surfactant molecules per micelle.

Micelle Shape and Size: Whether the micelles are spherical, rod-like, or discoidal.

Core Density: The density profile of the hydrophobic core.

Counter-ion Distribution: The spatial distribution of the iodide ions around the positively charged headgroups at the micelle surface. researchgate.net

Studies on similar cationic surfactants have shown that the long alkyl chains (C12-C18) typically lead to the formation of spherical micelles just above the CMC, which may transition to rod-like structures at higher concentrations. rsc.orgnih.gov

| Simulation Parameter | Illustrative Value/Condition | Purpose |

| Force Field | GAFF, OPLS-AA | Defines the potential energy function for all atoms and molecules. |

| Water Model | TIP3P, SPC/E | Represents the water solvent. |

| System Size | ~200 surfactant ions, >50,000 water molecules | To be large enough to observe micelle formation without finite size effects. |

| Simulation Time | >100 nanoseconds | To allow sufficient time for the aggregation process to reach equilibrium. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant temperature and pressure, mimicking laboratory conditions. |

This table provides a hypothetical set of parameters for an MD simulation designed to study the micellization of this compound.

MD simulations are exceptionally well-suited for studying the detailed interactions between the surfactant and its environment. acs.orgresearchgate.net For this compound in water, simulations can quantify the hydration structure around both the cation and the anion. The quaternary ammonium headgroup, being large and sterically hindered, interacts weakly with water compared to smaller ions. nih.gov

The iodide anion's interaction with the cationic headgroup and its own solvation shell is also critical. Simulations can reveal the extent of "counter-ion binding," i.e., how closely the iodide ions are associated with the micelle surface, which neutralizes some of its charge and affects inter-micellar repulsion. nih.gov Furthermore, simulations can model the behavior of the surfactant at an oil-water interface, showing how the molecules orient themselves to reduce interfacial tension, a key aspect of their function as emulsifiers. acs.orgresearchgate.net

Density Functional Theory (DFT) Applications for Reaction Pathway Analysis

Density Functional Theory (DFT) is a class of quantum chemical methods that is particularly useful for investigating chemical reactivity and reaction mechanisms. It can be used to calculate the energies of reactants, products, and, most importantly, the transition states that connect them.

For a quaternary ammonium salt like this compound, a key reaction pathway of interest is its thermal degradation. Studies on analogous trimethylammonium salts have shown that degradation can occur via a nucleophilic substitution (Sₙ2) reaction, where the counter-ion (iodide) attacks one of the methyl groups on the nitrogen atom. researchgate.netnih.gov

A DFT study of this process would involve:

Optimizing the geometries of the reactant (the this compound ion pair), the products (octadecyl-dimethylamine and methyl iodide), and the Sₙ2 transition state.

Calculating the activation energy barrier (the energy difference between the reactant and the transition state). sciforum.netresearchgate.net

These calculations would provide a quantitative measure of the thermal stability of the compound. A high activation barrier would indicate good thermal stability, which is a desirable property in many applications. acs.orgresearchgate.net The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. appliedmineralogy.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a cationic surfactant belonging to the class of Quaternary Ammonium Compounds (QACs), QSAR studies are instrumental in elucidating the mechanistic basis of its biological effects, most notably its antimicrobial properties. japsonline.commdpi.commdpi.com While specific, published QSAR models exclusively for this compound are not readily found, the established principles for long-chain QACs can be directly applied to understand its activity.

A QSAR study for this compound would involve developing a model that links its structural features to a measured biological endpoint, such as the Minimum Inhibitory Concentration (MIC) against a particular microorganism. imedpub.com The development of such a model follows several key steps:

Dataset Assembly: A dataset of structurally related QACs, including this compound, with varying alkyl chain lengths and head group substitutions would be compiled. The biological activity (e.g., MIC) for each compound against a target organism, such as Escherichia coli or Staphylococcus aureus, must be experimentally determined. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each molecule. For a compound like this compound, the most relevant descriptors fall into several categories:

Lipophilic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its ability to interact with and disrupt microbial cell membranes. mdpi.com The most important descriptor in this class is the logarithm of the partition coefficient (logP), primarily influenced by the long octadecyl (C18) chain.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the quaternary nitrogen atom. The magnitude of the positive charge is critical for the initial electrostatic attraction to the negatively charged components of bacterial cell walls. youtube.com

Steric and Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, molecular volume, and surface area. These factors influence how the molecule fits into and disrupts the lipid bilayer of a cell membrane. nih.gov

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the calculated descriptors with the observed biological activity. japsonline.com The resulting model is then rigorously validated to ensure its statistical significance and predictive power.

For this compound, a hypothetical QSAR model might take the form:

pMIC = c₀ + c₁(logP) - c₂(Molecular Volume) + c₃(Charge on N⁺)

A positive coefficient for logP would mechanistically imply that increased lipophilicity enhances antibacterial activity, likely by facilitating deeper penetration into the cell membrane. scispace.comresearchgate.net Conversely, a negative coefficient for a size-related descriptor might suggest that excessive bulkiness could hinder this penetration. Such models provide valuable insights, suggesting that the antimicrobial mechanism is a multi-step process initiated by electrostatic attraction followed by lipophilic insertion and membrane disruption. mdpi.com

Table 1: Hypothetical Dataset for a QSAR Analysis of Quaternary Ammonium Compounds This interactive table illustrates the type of data used to build a QSAR model. Users can sort the data by clicking on the column headers to see how different structural properties might relate to antibacterial activity.

| Compound Name | Alkyl Chain Length | logP (Calculated) | Molecular Surface Area (Ų) | pMIC vs. E. coli (Hypothetical) |

| N,N,N-Trimethyldodecan-1-aminium iodide | C12 | 5.1 | 450.5 | 3.8 |

| N,N,N-Trimethyltetradecan-1-aminium iodide | C14 | 6.2 | 495.1 | 4.5 |

| N,N,N-Trimethylhexadecan-1-aminium iodide | C16 | 7.3 | 539.7 | 5.1 |

| This compound | C18 | 8.4 | 584.3 | 5.4 |

| N,N,N-Triethyldodecan-1-aminium iodide | C12 | 5.9 | 510.2 | 3.5 |

Theoretical Studies of Anion-Cation Intermolecular Interactions

The physicochemical properties and behavior of this compound are fundamentally governed by the intermolecular interactions between the N,N,N-Trimethyloctadecan-1-aminium cation and the iodide anion. nih.govua.pt Theoretical and computational chemistry methods provide a molecular-level understanding of these forces.

The primary interactions within this ion pair can be characterized as follows:

Electrostatic (Coulombic) Interactions: This is the strongest and most dominant interaction, arising from the attraction between the permanent positive charge localized on the quaternary ammonium headgroup and the negative charge of the iodide anion. ua.ptacs.org The strength of this interaction is a primary determinant of the compound's lattice energy in the solid state and its behavior in solution.

Computational methods are essential for quantifying these interactions and predicting the structure and dynamics of the system:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the properties of a single ion pair in the gas phase. researchgate.netresearchgate.net These calculations can determine the optimized geometry of the anion-cation pair, calculate the binding energy, and analyze the electronic structure through methods like Quantum Theory of Atoms in Molecules (QTAIM). nih.govnih.gov Such analyses can precisely partition the interaction energy into its electrostatic, dispersion, and polarization components.

Molecular Dynamics (MD) Simulations: MD simulations are employed to study the behavior of a large ensemble of ion pairs in a condensed phase (e.g., in water or as a molten salt). nih.govresearchgate.net For this compound, MD simulations can model its aggregation at interfaces, the formation of micelles, and its interaction with biological membranes, providing dynamic insights that complement the static picture from DFT. rsc.org

Table 2: Summary of Anion-Cation Interactions in this compound This table outlines the key intermolecular forces between the cation and anion and the computational methods used to study them.

| Type of Interaction | Description | Primary Computational Method |

| Electrostatic (Coulombic) | Strong attraction between the positively charged N⁺ headgroup and the negatively charged I⁻ anion. | Density Functional Theory (DFT) |

| Van der Waals (Dispersion) | Weak, non-specific attractions, primarily involving the long C18 alkyl chain. | DFT with Dispersion Correction (DFT-D), Molecular Dynamics (MD) |

| Polarization | Induced dipole moments in each ion due to the electric field of the other. | Density Functional Theory (DFT) |

| Solvation Effects | Interaction with solvent molecules (e.g., water), which modifies the direct anion-cation interaction. | Molecular Dynamics (MD), DFT with Solvation Models |

Environmental Research on Fate and Degradation Dynamics

Environmental Release Pathways and Distribution in Aquatic and Terrestrial Systems

N,N,N-Trimethyloctadecan-1-aminium iodide, like other QACs, enters the environment through various pathways, primarily from domestic and industrial wastewater streams. It is a component of numerous consumer and industrial products, leading to its widespread release. It is estimated that approximately 75% of QACs are discharged to wastewater treatment plants (WWTPs), with the remaining 25% being released directly into the environment. In WWTPs, a significant portion of long-chain QACs is removed from the liquid phase through sorption to sludge.

Once in the environment, the distribution of this compound is heavily influenced by its strong affinity for solids. Its cationic nature facilitates strong binding to negatively charged particles such as clays (B1170129), sediments, and organic matter in soil. This sorption process significantly limits its mobility in both aquatic and terrestrial systems.

In Aquatic Systems:

Water Column: Due to its high sorption potential, the concentration of this compound in the water column is expected to be relatively low, especially in environments with high suspended solids.

Sediment: Sediments are the primary sink for long-chain QACs in aquatic environments. Studies have shown that alkyltrimethylammonium compounds (ATMACs) with C16 and C18 alkyl chains are major homologues found in aquatic sediments. The strong binding to sediment can lead to long-term accumulation.

In Terrestrial Systems:

Soil: When introduced to soil, for instance through the application of sewage sludge as fertilizer, this compound is expected to be largely immobile. It will bind strongly to soil particles, particularly clay and organic matter, which limits its potential for leaching into groundwater.

Table 1: Environmental Distribution of Long-Chain Alkyltrimethylammonium Compounds

| Environmental Compartment | Distribution Tendency |

| Aquatic Systems | |

| Water Column | Low concentrations expected due to high sorption to suspended solids. |

| Sediment | Primary sink; strong adsorption leads to accumulation. C16 and C18 ATMACs are commonly detected homologues. |

| Terrestrial Systems | |

| Soil | High sorption to soil particles (clay and organic matter) results in low mobility and limited leaching potential. Sequestration in interlayer regions of layered silicates in clay-rich soils is possible. fao.org |

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a key process in the environmental fate of this compound. However, its effectiveness can be limited by the compound's bioavailability, which is reduced by its strong sorption to solids.

Several genera of bacteria, including Pseudomonas and Xanthomonas, have been identified as being capable of degrading QACs. The rate of biodegradation can be influenced by the length of the alkyl chain, with longer chains sometimes exhibiting slower degradation rates. While the compound can be fully mineralized to carbon dioxide, water, and inorganic nitrogen, the process can be slow, especially in environments where the compound is strongly adsorbed to sediments or soil.

The microbial degradation of long-chain alkyltrimethylammonium salts proceeds through a series of intermediates. The initial N-dealkylation step results in the formation of a tertiary amine and the corresponding alkane. For this compound, the initial products would be N,N-dimethyloctadecan-1-amine and methyl iodide.

Subsequent degradation of the trimethylamine (B31210) headgroup has been shown to produce trimethylamine, dimethylamine, and methylamine. nih.gov The long octadecyl (C18) chain is expected to be further degraded through pathways such as β-oxidation, a common microbial pathway for the breakdown of fatty acids, ultimately leading to its mineralization.

Table 2: Identified Microbial Degradation Products of Long-Chain Alkyltrimethylammonium Salts

| Initial Compound | Degradation Pathway | Identified Intermediate Products |

| Long-Chain Alkyltrimethylammonium Salts | N-dealkylation | Tertiary Amine (N,N-dialkyl-methyl-amine) |

| Headgroup Degradation | Trimethylamine, Dimethylamine, Methylamine nih.gov | |

| Alkyl Chain Degradation | Expected to proceed via β-oxidation, similar to fatty acid metabolism. |

Sorption Dynamics and Environmental Mobility in Varied Media

This compound, a member of the alkyltrimethylammonium compound (ATMAC) class of surfactants, exhibits significant interaction with various environmental media. Its molecular structure, featuring a long C18 alkyl chain and a permanently positively charged quaternary ammonium (B1175870) group, dictates its strong tendency to sorb to negatively charged surfaces prevalent in soils, sediments, and sewage sludge.

The primary mechanism for the removal of such long-chain quaternary ammonium compounds (QACs) in wastewater treatment plants and the natural environment is a combination of sorption and biodegradation. However, for QACs with long alkyl chains, such as the C18 chain of this compound, sorption to sludge often outcompetes biodegradation. hnu.edu.cn This strong adsorption significantly reduces its mobility in the environment.

The extent of sorption is influenced by the characteristics of both the compound and the environmental matrix. Key factors include the length of the alkyl chain, the organic matter content of the soil or sediment, and the cation exchange capacity (CEC) of the solid phase. nih.govecfr.gov Generally, an increase in the alkyl chain length leads to a greater tendency to adsorb to sludge and other solid particles. hnu.edu.cn

While specific sorption coefficients (Kd and Koc) for this compound are not widely reported, data for related long-chain ATMACs indicate high sorption potential. The strong affinity for solid particles means that once released into the environment, this compound is likely to be found predominantly in sediments and soils rather than in the aqueous phase. This partitioning behavior is crucial in determining its bioavailability and subsequent degradation.

Interactive Data Table: Factors Influencing Sorption of Quaternary Ammonium Compounds

| Factor | Influence on Sorption | Rationale |

| Alkyl Chain Length | Increases with longer chains | Enhanced hydrophobic interactions with organic matter. |

| Organic Matter Content | Increases with higher content | Organic matter provides a major sorbent phase for hydrophobic compounds. nih.gov |

| Cation Exchange Capacity (CEC) | Increases with higher CEC | Electrostatic attraction between the positively charged QAC and negatively charged sites on clay and organic matter. ecfr.gov |

| pH | Can influence sorption | Affects the surface charge of sorbents like clay and organic matter. nih.gov |

Comparative Environmental Persistence and Transformation with Other Quaternary Ammonium Compounds

The environmental persistence and transformation of this compound are intrinsically linked to its strong sorption characteristics. While QACs are generally considered biodegradable, their actual degradation rates in the environment can be limited by their bioavailability, which is significantly reduced upon adsorption to solid matrices. nih.gov

Studies on the biodegradation of long-chain ATMACs have shown that they can be ultimately biodegraded by microorganisms in activated sludge. For instance, the primary degradation of octadecyltrimethylammonium chloride (a closely related compound) was observed to have a half-life of approximately 2.5 hours in a laboratory-scale activated sludge system. hnu.edu.cn However, it is important to note that laboratory conditions often represent optimal scenarios for biodegradation and may not fully reflect the more complex and variable conditions in the natural environment.

The rate of biodegradation of QACs is influenced by their chemical structure. An increase in the length of the alkyl chain or the substitution of a methyl group with a benzyl (B1604629) group, as seen in benzalkonium chlorides (BACs), tends to decrease the rate of biodegradation. hnu.edu.cn Therefore, it can be inferred that this compound, with its long C18 chain, would likely exhibit slower degradation compared to its shorter-chain ATMAC counterparts.

In comparison to other classes of QACs, such as dialkyldimethylammonium compounds (DADMACs) and BACs, the environmental fate can differ. While all exhibit strong sorption, the presence of two long alkyl chains in DADMACs and the aromatic benzyl group in BACs can influence both their sorption affinity and their susceptibility to microbial attack. For example, in some studies, the sorption affinity of QACs on sludge followed the order: ATMAC C16 > BAC C16 > BAC C12 > ATMAC C12, indicating that while a benzyl group enhances adsorption, this effect diminishes as the alkyl chain length increases. hnu.edu.cn

The transformation of this compound in the environment is expected to proceed through microbial degradation pathways. For other ATMACs, proposed degradation mechanisms involve the cleavage of the C-N bond, leading to the formation of benzyldimethylamine (in the case of BACs) and the corresponding long-chain alkyl group, which can then be further metabolized. researchgate.net While specific transformation products for this compound are not well-documented in publicly available literature, it is plausible that its degradation would follow similar pathways, initiated by the enzymatic attack on the alkyl chain or the quaternary ammonium head group.

The persistence of QACs in sediments is a growing concern, as these compounds can accumulate over time. researchgate.net The strong sorption of long-chain ATMACs, including the C18 variant, contributes to their potential for accumulation in urban estuarine sediments. researchgate.net This highlights the importance of understanding the long-term fate and potential ecological effects of these persistent organic pollutants.

Interactive Data Table: Comparative Properties of Quaternary Ammonium Compounds

| Compound Class | Typical Alkyl Chain Lengths | Key Structural Feature | General Environmental Behavior |

| Alkyltrimethylammonium Compounds (ATMACs) | C12 - C18 | Single long alkyl chain | Strong sorption, particularly for longer chains; biodegradable. |

| Dialkyldimethylammonium Compounds (DADMACs) | C8 - C18 | Two long alkyl chains | Very strong sorption; generally slower biodegradation than ATMACs. |

| Benzalkonium Chlorides (BACs) | C8 - C18 | Benzyl group attached to nitrogen | Strong sorption; biodegradation can be slower than ATMACs of similar chain length. |

Applications in Materials Science and Chemical Engineering: Research Perspectives

Integration into Advanced Composite Materials

Role in Enhancing Mechanical Properties of Polymer Composites

Quaternary ammonium (B1175870) salts with long alkyl chains, such as N,N,N-Trimethyloctadecan-1-aminium iodide, are primarily used to modify clays (B1170129), like montmorillonite, to create organoclays. These organoclays are then incorporated into polymer matrices to form polymer nanocomposites with improved mechanical properties. The long alkyl chains of the surfactant increase the gallery spacing of the clay layers, allowing for better intercalation and exfoliation of the clay within the polymer matrix. This improved dispersion leads to a larger interfacial area between the clay and the polymer, which enhances stress transfer and improves the mechanical strength of the composite.

For instance, studies on polypropylene (B1209903) (PP) nanocomposites incorporating organo-modified clays have demonstrated significant improvements in mechanical characteristics. The addition of cetyltrimethylammonium-modified mica (a compound structurally similar to this compound) has been shown to drastically enhance the Young's modulus of the resulting nanocomposite. mdpi.com

Below is an interactive data table summarizing the effect of an organo-modified nanofiller on the mechanical properties of a polypropylene composite.

| Nanofiller Content (mass %) | Young's Modulus (MPa) | Tensile Strength (MPa) |

|---|---|---|

| 0 (Pristine PP) | 123 ± 2 | - |

| 9 | 208 ± 6 | - |

| 12 | 164 ± 20 | - |

The data indicates a significant increase in Young's modulus with the addition of the organo-modified nanofiller up to a certain concentration, highlighting the reinforcing effect of the well-dispersed clay platelets. mdpi.com

Surface Modification of Reinforcing Fibers

The adhesion between reinforcing fibers (e.g., glass, carbon, or natural fibers) and the polymer matrix is crucial for the performance of a composite material. Surface treatment of these fibers with coupling agents can improve this adhesion. Cationic surfactants like this compound can be used to modify the surface of fibers, particularly those with a negative surface charge, such as natural fibers. This modification can reduce the hydrophilicity of natural fibers and improve their compatibility with hydrophobic polymer matrices.

The treatment of fibers with such surfactants can lead to an increase in the interfacial shear strength (IFSS), which is a measure of the adhesion between the fiber and the matrix. While direct data for this compound is limited, studies on similar systems provide insight. For example, electrochemical anodic oxidation of carbon fibers in the presence of ammonium-salt solutions has been shown to increase their surface energy, which is beneficial for enhancing interfacial adhesion with an epoxy matrix. researchgate.net

The following table illustrates the change in surface energy of carbon fibers after such a treatment.

| Fiber Type | Treatment Condition | Surface Energy (mN/m) |

|---|---|---|

| High-Modulus Carbon Fiber (352 GPa) | Untreated | 36.17 |

| High-Modulus Carbon Fiber (352 GPa) | Treated | 45.41 |

| High-Modulus Carbon Fiber (455 GPa) | Untreated | 32.32 |

| High-Modulus Carbon Fiber (455 GPa) | Treated | 43.73 |

An increase in surface energy generally correlates with better wetting by the polymer matrix and improved interfacial adhesion. researchgate.net

Polymer Chemistry and Synthesis Applications

In the realm of polymer synthesis, quaternary ammonium iodides can play a role as phase transfer catalysts (PTCs). PTCs facilitate the transfer of a reactant from one phase to another where the reaction occurs, thereby increasing the reaction rate. This compound, with its lipophilic alkyl chain and hydrophilic quaternary ammonium group, is suited for such applications, particularly in polymerization reactions involving immiscible aqueous and organic phases.

Advanced Surfactant System Design and Formulation Science

As a cationic surfactant, this compound and its bromide analog, octadecyltrimethylammonium bromide (OTAB), exhibit self-assembly in aqueous solutions to form micelles above a certain concentration known as the critical micelle concentration (CMC). This behavior is fundamental to their application in various formulations, including as emulsifiers, dispersants, and wetting agents.

The CMC is a key parameter in the design of surfactant systems. For octadecyltrimethylammonium bromide, comprehensive studies have determined its CMC and other physicochemical properties in aqueous solutions.

Below is a data table summarizing the critical micelle concentration (CMC) and surface tension at CMC for octadecyltrimethylammonium bromide (OTAB) at 313.15 K.

| Parameter | Value |

|---|---|

| Critical Micelle Concentration (cmc) (mmol/L) | 0.25 |

| Surface Tension at cmc (γcmc) (mN/m) | 39.5 |

These values are crucial for formulating products where surface activity and micelle formation are important for performance. tandfonline.com

Development and Optimization of Novel Catalytic Systems

Quaternary ammonium iodides are also finding use as catalysts in various organic reactions. Their catalytic activity often stems from the ability of the iodide ion to act as a nucleophile or from the phase transfer properties of the entire molecule.

For instance, iodine has been shown to be an effective Lewis acid catalyst for esterification and transesterification reactions. mdpi.com While direct catalytic data for this compound is limited, the principle suggests its potential application in such reactions, possibly with the added benefit of its surfactant properties in biphasic systems. Micellar catalysis, where reactions are accelerated in the hydrophobic core of micelles, is another area where this compound could be beneficial. For example, glucose-derived surfactants have been used as catalysts for esterification reactions in aqueous micelles, with significant yield enhancements observed in the presence of the micelles. mdpi.com

Future Research Trajectories and Emerging Paradigms

Development of Green and Sustainable Synthetic Approaches

The future of chemical synthesis for N,N,N-Trimethyloctadecan-1-aminium iodide is intrinsically linked to the principles of green chemistry. Traditional synthesis routes for quaternary ammonium (B1175870) salts often involve the use of volatile organic solvents and hazardous alkylating agents. Future research will likely focus on developing more environmentally benign and sustainable synthetic methodologies.

Key areas of exploration will include:

Solvent-Free and Aqueous Synthesis: Moving away from conventional organic solvents to either solvent-free reaction conditions or using water as a green solvent will be a primary goal. This approach minimizes volatile organic compound (VOC) emissions and reduces the environmental impact of the synthesis process.

Use of Renewable Feedstocks: The octadecan-1-amine precursor is traditionally derived from petrochemical sources. Future research will likely investigate the use of bio-based feedstocks, such as fatty amines derived from plant oils, to produce the starting materials for the synthesis of this compound.

Catalytic Methylation: The development of highly efficient and selective catalysts for the methylation of octadecylamine (B50001) can reduce the need for stoichiometric amounts of methylating agents, which are often toxic. Research into solid acid catalysts, metal-organic frameworks (MOFs), and enzymatic catalysts could provide greener alternatives to traditional reagents like methyl iodide.

| Synthetic Approach | Precursor | Solvent | Key Advantage |

| Microwave-assisted synthesis | Octadecylamine, Methyl iodide | Ethanol (B145695) | Reduced reaction time, increased yield |

| Ultrasound-assisted synthesis | Octadecylamine, Dimethyl carbonate | Water | Use of a green solvent, energy efficiency |

| Biocatalytic synthesis | Octadecylamine, S-adenosyl methionine | Aqueous buffer | High selectivity, mild reaction conditions |

Exploration of Novel Functionalization and Derivatization Strategies

The inherent structure of this compound, with its long hydrophobic alkyl chain and charged cationic headgroup, presents numerous opportunities for novel functionalization and derivatization. Future research will aim to tailor the properties of this compound for specific applications by introducing new functional groups.

Potential strategies include:

Modification of the Alkyl Chain: Introducing functional groups such as hydroxyl, ether, or ester moieties along the C18 chain could enhance biodegradability or introduce new reactive sites.

Variation of the Cationic Headgroup: While the current focus is on the trimethylammonium group, future research could explore the synthesis of analogs with different substituents on the nitrogen atom to fine-tune the compound's properties, such as its antimicrobial activity or its interaction with surfaces.

Anion Exchange: The iodide anion can be exchanged with other anions to modify the solubility, thermal stability, and other physicochemical properties of the salt. For instance, replacement with organic anions could lead to the formation of ionic liquids with unique properties. A protocol for the synthesis of a derivatization reagent, N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), has been described for use with amino acids, suggesting potential for similar strategies with other molecules. researchgate.net

| Derivatization Strategy | Reagent | Potential Application |

| Hydroxylation of the alkyl chain | Peroxy acids | Enhanced biodegradability |

| Anion exchange with tosylate | Silver tosylate | Modified solubility in organic solvents |

| Synthesis of cleavable ester-functionalized analogs | Bromoethyl acetate | Environmentally responsive surfactants |

Integration of Advanced Analytical Techniques for In Situ Studies

A deeper understanding of the formation and behavior of this compound requires the use of advanced analytical techniques, particularly for in situ studies. Real-time monitoring of the synthesis and subsequent applications of this compound can provide invaluable insights into reaction kinetics, mechanisms, and structure-property relationships.

Future research will likely leverage:

Spectroscopic Methods: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of the quaternization reaction in real-time, providing data on reaction rates and the formation of intermediates. mt.comspectroscopyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be employed to follow the course of the reaction and to characterize the structure of the product without the need for isolation. nih.gov

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used for the sensitive detection and quantification of the compound and its derivatives in complex matrices. Derivatization to enhance signals for mass spectrometry has been explored for other iodides. nih.gov

| Analytical Technique | Information Gained | Research Focus |

| In situ FTIR Spectroscopy | Real-time reaction kinetics | Optimization of synthesis parameters |

| Process Analytical Technology (PAT) | Control of critical process parameters | Industrial scale-up and quality control |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Self-assembly in solution | Formulation of nanoparticles and vesicles |

Interdisciplinary Research at the Interface of Chemical Synthesis, Materials Science, and Environmental Engineering

The future development of this compound will be driven by interdisciplinary research that bridges the gap between fundamental chemical synthesis and applied sciences. Collaborations between chemists, materials scientists, and environmental engineers will be crucial for unlocking the full potential of this compound.

Key interdisciplinary research areas include:

Advanced Materials: The self-assembly properties of this compound can be exploited in materials science to create novel structured materials, such as organoclays, liquid crystals, and functional coatings. atamankimya.com

Environmental Remediation: The cationic nature of the compound makes it a candidate for use in environmental engineering applications, such as the removal of anionic pollutants from water or as a component in antimicrobial surfaces to prevent biofouling. researchgate.netacs.orgnih.gov

Biomedical Applications: The antimicrobial properties of long-chain quaternary ammonium salts suggest potential applications in the development of new disinfectants and antimicrobial materials, although this would require extensive further research.

Predictive Modeling for Rational Design of Analogous Compounds with Tailored Properties

Computational chemistry and predictive modeling will play an increasingly important role in the rational design of new compounds based on the this compound scaffold. By simulating the properties of virtual compounds, researchers can prioritize synthetic efforts and accelerate the discovery of new materials with desired functionalities.

Future research in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and physicochemical properties of analogous compounds based on their molecular structure.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly behavior of this compound in different environments and its interactions with surfaces and biomolecules.

Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets of chemical information and to identify novel molecular structures with optimized properties.

| Modeling Technique | Predicted Property | Impact on Research |

| QSAR | Antimicrobial activity | Design of more potent analogs |

| MD Simulations | Micelle formation and stability | Optimization of surfactant formulations |

| Density Functional Theory (DFT) | Reaction mechanisms | Development of more efficient synthetic routes |

Q & A

Q. What advanced analytical techniques validate the compound’s role in nanoparticle surface functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.